molecular formula C14H14Cl2N2Pt B12881457 Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))- CAS No. 80844-54-8

Platinum, dichloro(1,2-diphenyl-1,2-ethanediamine-N,N')-, (SP-4-3-(R*,S*))-

Cat. No.: B12881457
CAS No.: 80844-54-8
M. Wt: 476.3 g/mol
InChI Key: PKPLWJWRVWFFAQ-UHFFFAOYSA-L
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Description

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is a platinum-based coordination compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1,2-diphenyl-1,2-ethanediamine, which provides stability and specificity to the complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] typically involves the reaction of platinum(II) chloride with 1,2-diphenyl-1,2-ethanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal.

    Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, under inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atoms with phosphines results in the formation of phosphine-coordinated platinum complexes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation. Its unique coordination properties make it an effective catalyst for these processes.

Biology

In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for cancer therapy.

Medicine

In medicine, the compound is being investigated for its therapeutic potential in treating various diseases, including cancer. Its ability to form stable complexes with biological molecules is of particular interest.

Industry

In industry, the compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in various industrial processes to improve efficiency and yield.

Mechanism of Action

The mechanism of action of Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] involves its interaction with biological molecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The compound can also interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (2,2’-Bipyridine)dichloroplatinum(II): Similar in structure but with bipyridine as the ligand.

    Dichloro(ethylenediamine)platinum(II): Features ethylenediamine as the ligand.

    cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands.

Uniqueness

Platinum, dichloro(1,2-diphenyl)-1,2-ethanediamine-N,N’-, [SP-4-2-[R-(R*,R*)]] is unique due to its specific ligand, 1,2-diphenyl-1,2-ethanediamine, which provides distinct steric and electronic properties. These properties influence its reactivity and interaction with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80844-54-8

Molecular Formula

C14H14Cl2N2Pt

Molecular Weight

476.3 g/mol

IUPAC Name

(2-azanidyl-1,2-diphenylethyl)azanide;dichloroplatinum(2+)

InChI

InChI=1S/C14H14N2.2ClH.Pt/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h1-10,13-16H;2*1H;/q-2;;;+4/p-2

InChI Key

PKPLWJWRVWFFAQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[NH-])[NH-].Cl[Pt+2]Cl

Origin of Product

United States

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